6-Deoxyjacareubin

Descripción general

Descripción

6-Deoxyjacareubin is a natural xanthone compound that exhibits potent antioxidant and antifungal activities. It was first isolated from the plant Calophyllum inophyllum by Jackson et al. in 1969 . This compound has been studied for its ability to inhibit platelet activating factor receptor and its potential use in studies about natural platelet activating factor receptor antagonists .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

6-Deoxyjacareubin can be synthesized through various synthetic routes. One common method involves the isolation of the compound from the leaves of Vismia latifolia . The isolation process includes extraction with solvents such as chloroform and n-hexane, followed by purification using preparative thin-layer chromatography .

Industrial Production Methods

Most of the compound is obtained through extraction from natural sources rather than synthetic production .

Análisis De Reacciones Químicas

Types of Reactions

6-Deoxyjacareubin undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: Substitution reactions can occur at specific positions on the xanthone ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under controlled conditions, such as specific temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated forms of the compound .

Aplicaciones Científicas De Investigación

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of 6-deoxyjacareubin, particularly in models of neurodegenerative diseases such as Amyotrophic Lateral Sclerosis (ALS).

- Mechanism of Action : The compound modulates hypoxia signaling pathways, which can protect motor neurons from cell death induced by hypoxic conditions. In experiments with SOD1 G93A mice, this compound significantly prolonged survival time and reduced motor neuron loss by inhibiting reactive oxygen species (ROS) production during hypoxia .

- Case Study : In vivo studies demonstrated that treatment with this compound resulted in decreased glial activation, suggesting its potential as a therapeutic agent for ALS and other hypoxia-related neurodegenerative diseases .

Anticancer Properties

This compound has shown promising anticancer activity across multiple cancer cell lines.

- Cell Lines Tested : The compound exhibited cytotoxic effects against various cancer cell lines, including HCT-15 (colon cancer), SK-OV-3 (ovarian cancer), and A549 (lung cancer). The IC50 values ranged from 1.22 to over 30.00 µg/mL, indicating significant potency in inhibiting cancer cell proliferation .

- Mechanism of Action : Its anticancer effects are attributed to the ability to induce apoptosis and inhibit cell proliferation through modulation of cellular signaling pathways involved in cancer progression .

Antifungal Activity

The antifungal properties of this compound have been documented against several pathogenic fungi.

- Efficacy : The compound demonstrated notable inhibition against Cladosporium cucumerinum, with effective concentrations being significantly lower than those required for standard antifungal agents like propiconazole .

- Mechanism : The structural characteristics of xanthones contribute to their antifungal activity, likely due to interactions with fungal cell membranes or metabolic pathways .

Antibacterial Activity

Research indicates that this compound possesses antibacterial properties, although it is categorized as a weak antibacterial agent.

- Minimum Inhibitory Concentration (MIC) : Studies report an MIC value of 156.25 ppm against Bacillus subtilis, suggesting limited effectiveness compared to stronger antibacterial agents .

- In Silico Analysis : Docking studies have shown that this compound interacts with key amino acid residues in bacterial proteins, which may explain its antibacterial activity despite its relatively high MIC value .

Summary Table of Applications

Mecanismo De Acción

The mechanism of action of 6-Deoxyjacareubin involves its interaction with molecular targets such as the platelet activating factor receptor. By inhibiting this receptor, the compound can reduce platelet aggregation and inflammation . Additionally, its antioxidant properties help protect cells from oxidative stress by scavenging free radicals .

Comparación Con Compuestos Similares

Similar Compounds

Jacareubin: Another xanthone compound with similar antioxidant properties.

Mangiferin: A xanthone glycoside known for its antioxidant and anti-inflammatory activities.

Garciniaxanthone: A xanthone derivative with potent antimicrobial properties.

Uniqueness

6-Deoxyjacareubin is unique due to its specific inhibition of the platelet activating factor receptor and its potent antioxidant activity. Unlike some similar compounds, it has been shown to have significant effects in neurodegenerative disease models, highlighting its potential therapeutic applications .

Actividad Biológica

6-Deoxyjacareubin is a polyphenolic compound derived from the plant Garcinia latissima Miq. and has garnered attention for its diverse biological activities. This article reviews the current understanding of its biological activity, focusing on its neuroprotective effects, antibacterial properties, and mechanisms of action.

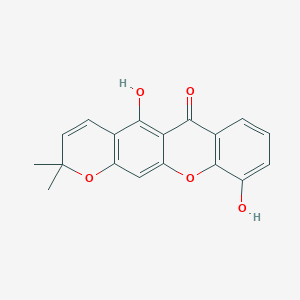

Chemical Structure

This compound consists of four six-membered rings, including two planar benzenoid and one pyranoid ring, contributing to its complex chemical properties and biological interactions .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of this compound, particularly in models of neurodegenerative diseases. In a study involving SOD1 G93A mice, a model for familial amyotrophic lateral sclerosis (ALS), treatment with this compound significantly prolonged survival by approximately 16 days compared to the control group . The compound was shown to:

- Prevent Hypoxia-Induced Cell Death : this compound effectively inhibited cell death induced by hypoxia in various cell lines, including HEK293T and HT1080 .

- Reduce Reactive Oxygen Species (ROS) : It was observed that this compound diminished ROS production in cells exposed to hypoxic conditions, suggesting an antioxidant mechanism .

- Attenuate Motor Neuron Loss : The compound mitigated the decline in locomotor function in ALS model mice, indicating its potential as a therapeutic agent against motor neuron degeneration .

Antibacterial Activity

The antibacterial properties of this compound have also been investigated. It exhibited moderate antibacterial activity against Bacillus subtilis with a Minimum Inhibitory Concentration (MIC) of 156.25 ppm, categorizing it as a weak antibacterial agent . The mechanism involves damaging bacterial cell walls and inhibiting nucleic acid and protein synthesis, which leads to bacterial cell death .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Protein Kinase C (PKC) : Research indicates that this compound inhibits PKC activity, which is involved in various cellular processes including growth and differentiation .

- Downregulation of Specific Genes : In ALS models, treatment with this compound resulted in the downregulation of the solute carrier family 5 member 6 (Slc5a6) gene, which may contribute to its neuroprotective effects .

- In Silico Docking Studies : Computational studies suggest that this compound interacts with several amino acid residues similarly to established antibiotics like erythromycin, indicating potential for further development as an antibacterial agent .

Summary of Research Findings

Propiedades

IUPAC Name |

5,10-dihydroxy-2,2-dimethylpyrano[3,2-b]xanthen-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14O5/c1-18(2)7-6-9-12(23-18)8-13-14(15(9)20)16(21)10-4-3-5-11(19)17(10)22-13/h3-8,19-20H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHNIESSJWQBRJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=CC2=C(O1)C=C3C(=C2O)C(=O)C4=C(O3)C(=CC=C4)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00167420 | |

| Record name | 6-Deoxyjacareubin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00167420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16265-56-8 | |

| Record name | 6-Deoxyjacareubin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16265-56-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Deoxyjacareubin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016265568 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Deoxyjacareubin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00167420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.